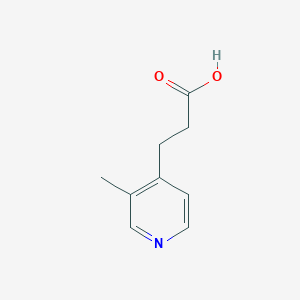

3-(3-Methylpyridin-4-yl)propanoic acid

Description

Contextualization within Pyridylpropanoic Acid Chemistry and Related Heterocyclic Systems

Pyridylpropanoic acids are a class of organic compounds characterized by a pyridine (B92270) ring attached to a propanoic acid moiety. The position of the propanoic acid group on the pyridine ring, as well as any additional substituents, gives rise to a wide array of isomers with distinct chemical and physical properties. nih.govfishersci.casigmaaldrich.com 3-(3-Methylpyridin-4-yl)propanoic acid is a specific isomer where the propanoic acid group is at the 4-position and a methyl group is at the 3-position of the pyridine ring.

This structural arrangement is significant within the broader context of heterocyclic chemistry. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the chemistry of life and are found in a vast number of natural products, pharmaceuticals, and agrochemicals. The pyridine ring, a six-membered heterocycle with one nitrogen atom, is a particularly privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions.

The chemistry of pyridylpropanoic acids is influenced by the electronic properties of the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which affects the acidity of the propanoic acid's carboxylic group and the reactivity of the entire molecule. The presence of the methyl group in 3-(3-Methylpyridin-4-yl)propanoic acid further modulates these electronic properties through its electron-donating inductive effect.

Significance of the Pyridine and Propanoic Acid Moieties in Organic Synthesis and Medicinal Chemistry

The pyridine and propanoic acid moieties are individually and collectively significant in the realms of organic synthesis and medicinal chemistry.

The pyridine ring is a versatile building block in organic synthesis, offering a platform for a multitude of chemical transformations. sarchemlabs.com Its nitrogen atom can act as a base, a nucleophile, or a ligand for metal catalysts. nih.gov The pyridine ring can also undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups. In medicinal chemistry, the pyridine scaffold is found in a wide range of approved drugs, exhibiting diverse biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. nih.govontosight.ai The nitrogen atom of the pyridine ring can participate in hydrogen bonding, a crucial interaction for drug-receptor binding. nih.gov

The combination of these two moieties in 3-(3-Methylpyridin-4-yl)propanoic acid creates a molecule with a rich chemical landscape and a high potential for biological activity.

Overview of Current Academic Research Trajectories Pertaining to 3-(3-Methylpyridin-4-yl)propanoic Acid Derivatives

While specific research on 3-(3-Methylpyridin-4-yl)propanoic acid is still emerging, the broader investigation into pyridylpropanoic acid derivatives provides insight into the current research trajectories. The primary focus of this research is in the domain of medicinal chemistry, with significant efforts directed towards the synthesis and biological evaluation of novel derivatives.

Key Research Areas:

Anticancer Drug Discovery: Researchers are actively exploring the potential of pyridylpropanoic acid derivatives as anticancer agents. For instance, studies on related structures, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, have identified promising scaffolds for targeting lung cancer cells. mdpi.com The research often involves modifying the core structure to enhance potency and selectivity against various cancer cell lines.

Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their activity against multidrug-resistant bacterial and fungal pathogens. nih.gov This line of inquiry suggests that the pyridylpropanoic acid scaffold could be a valuable starting point for designing new antibiotics and antifungals.

Enzyme Inhibition: The structural features of pyridylpropanoic acids make them suitable candidates for designing enzyme inhibitors. For example, the compound Parogrelil, which shares some structural similarities, is known to be an inhibitor of phosphodiesterase 3 (PDE3). axonmedchem.com This highlights the potential for designing derivatives of 3-(3-Methylpyridin-4-yl)propanoic acid that target specific enzymes involved in disease pathways.

Coordination Chemistry: The ability of the pyridine nitrogen and the carboxylic acid group to coordinate with metal ions makes these compounds interesting ligands in coordination chemistry. Research has shown that pyridylpropanoic acids can be used to synthesize coordination polymers with interesting structural and functional properties. sigmaaldrich.com

Illustrative Data from Research on Related Compounds:

| Compound Class | Research Focus | Key Findings | Reference |

|---|---|---|---|

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Anticancer Activity | Identified as promising scaffolds for developing novel anticancer candidates targeting SIRT2 and EGFR. | mdpi.com |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial Activity | Showed potential as scaffolds for developing antimicrobial candidates against multidrug-resistant pathogens. | nih.gov |

| Parogrelil (structurally related) | Enzyme Inhibition | A potent phosphodiesterase 3 (PDE3) inhibitor. | axonmedchem.com |

| 3-Pyridinepropionic acid | Coordination Chemistry | Used in the preparation of new coordination polymers of Ag, Cu, and Zn. | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylpyridin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-6-10-5-4-8(7)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLBNLVESBMHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Methylpyridin 4 Yl Propanoic Acid and Analogues

Direct Synthesis Approaches to the 3-(3-Methylpyridin-4-yl)propanoic Acid Scaffold

The construction of the 3-(3-methylpyridin-4-yl)propanoic acid core can be achieved through various synthetic routes, ranging from traditional multi-step sequences to more streamlined modern approaches.

Conventional Organic Synthesis Pathways

Conventional methods for synthesizing the 3-(3-methylpyridin-4-yl)propanoic acid scaffold typically involve the formation of the propanoic acid side chain on a pre-existing 3-methyl-4-substituted pyridine (B92270) ring or the construction of the pyridine ring itself. One common strategy involves the Michael addition of a nucleophile to a suitable acrylate derivative, followed by modification.

A plausible and widely applicable route starts from 4-vinyl-3-methylpyridine. The addition of a cyanide source, such as potassium cyanide, via a Michael reaction would yield 4-(2-cyanoethyl)-3-methylpyridine. Subsequent acidic or basic hydrolysis of the nitrile group would then furnish the desired 3-(3-methylpyridin-4-yl)propanoic acid.

Alternatively, the synthesis can commence from 3-amino-4-methylpyridine. A one-step reaction using 4-methylpyridine-3-boronic acid as a raw material and an inorganic amide as an ammonia source in the presence of a metal oxide catalyst can produce 3-amino-4-methylpyridine in high yield patsnap.com. This intermediate can then be further functionalized.

Another established pathway is the malonic ester synthesis. Starting with 4-(chloromethyl)-3-methylpyridine, reaction with diethyl malonate in the presence of a base like sodium ethoxide would form the corresponding malonic ester derivative. Subsequent hydrolysis and decarboxylation would yield the target propanoic acid.

Table 1: Comparison of Conventional Synthesis Starting Materials

| Starting Material | Key Transformation(s) | Advantages | Potential Challenges |

|---|---|---|---|

| 4-Vinyl-3-methylpyridine | Michael Addition, Nitrile Hydrolysis | Readily available starting materials | Use of toxic cyanide reagents |

| 4-(Chloromethyl)-3-methylpyridine | Malonic Ester Synthesis | Well-established, versatile method | Multi-step, potential for side reactions |

One-Pot Multicomponent Reaction Strategies

Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to generate molecular complexity in a single step. While specific MCRs for the direct synthesis of 3-(3-methylpyridin-4-yl)propanoic acid are not extensively documented, the principles can be applied. MCRs that construct substituted pyridine rings, such as the Hantzsch pyridine synthesis, could potentially be adapted.

For example, a three-component reaction involving an aldehyde, a β-ketoester, and an ammonia source is a common method for synthesizing pyridine derivatives researchgate.net. A strategy could be envisioned where one of the components contains the latent propanoic acid side chain. The Ugi three-component reaction, which combines an aldehyde, an amine, an isocyanide, and a carboxylic acid, is another powerful tool for creating complex scaffolds and has been used to generate imidazo[1,2-a]pyridine derivatives researchgate.net. Such strategies represent a frontier for the streamlined synthesis of this and related compounds.

Enantioselective Synthesis and Chiral Resolution of 3-(3-Methylpyridin-4-yl)propanoic Acid Derivatives

For applications where stereochemistry is crucial, methods to obtain enantiomerically pure derivatives of 3-(3-methylpyridin-4-yl)propanoic acid are necessary. This can be achieved either by separating a racemic mixture (resolution) or by synthesizing a single enantiomer directly (asymmetric synthesis).

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to perform key transformations within a chemical synthesis sequence. nih.govrjraap.com This approach is particularly powerful for creating chiral molecules.

A primary chemoenzymatic method for obtaining enantiopure propanoic acid derivatives is through enzymatic kinetic resolution. In this process, an enzyme, typically a lipase, selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For instance, the racemic ester of 3-(3-methylpyridin-4-yl)propanoic acid could be treated with a lipase such as Candida antarctica lipase B (CALB). The lipase would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer). This strategy has been successfully applied to the synthesis of various chiral pyridylalanine derivatives researchgate.net.

Table 2: Representative Chemoenzymatic Resolution of Pyridyl-containing Acids/Esters

| Substrate | Enzyme | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| Racemic cis-3-hydroxypipecolic acid derivative | Lipase PS | Kinetic Resolution (Acylation) | 46% yield of enantiopure product (98:2 er) | nih.gov |

Asymmetric Catalytic Methodologies

Asymmetric catalysis involves using a small amount of a chiral catalyst to stereoselectively produce a large amount of a single enantiomer product. This approach avoids the 50% theoretical yield limit of classical resolution. Planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have emerged as effective enantioselective nucleophilic catalysts for a variety of reactions, including the acylation of alcohols and the addition of alcohols to ketenes scispace.com.

For the synthesis of chiral 3-(3-methylpyridin-4-yl)propanoic acid derivatives, an asymmetric conjugate addition to an α,β-unsaturated precursor would be an ideal strategy. Using a chiral catalyst, such as a copper complex with a chiral ligand, a nucleophile could be added to 3-methyl-4-(prop-1-en-2-oate) in a stereocontrolled manner to establish the chiral center. Such metal-free, organocatalytic approaches have also been demonstrated for the asymmetric synthesis of related heterocyclic structures rsc.org.

Derivatization Chemistry of the 3-(3-Methylpyridin-4-yl)propanoic Acid Core

The 3-(3-methylpyridin-4-yl)propanoic acid scaffold possesses two primary sites for chemical modification: the carboxylic acid group and the pyridine ring. This allows for the synthesis of a wide array of derivatives with tailored properties.

The carboxylic acid moiety can undergo standard transformations.

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents yields the corresponding esters.

Amidation: Activation of the carboxylic acid with a coupling reagent (e.g., DCC, EDC) followed by reaction with a primary or secondary amine produces a diverse range of amides. This approach has been used to create libraries of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives for biological screening nih.gov.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(3-methylpyridin-4-yl)propan-1-ol, using reducing agents like lithium aluminum hydride.

The pyridine ring also offers opportunities for derivatization.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).

Quaternization: The nitrogen atom can be alkylated with an alkyl halide to form a pyridinium salt.

Ring Substitution: Electrophilic aromatic substitution on the pyridine ring is generally difficult but can be achieved under specific conditions, often directed by the existing substituents.

Derivatization is also a key strategy in analytical chemistry for improving the detection and separation of molecules. Reagents can be used that specifically target the primary amine or hydroxyl groups of derivatives for analysis by mass spectrometry mdpi.com. Similarly, chiral derivatizing agents can be employed to separate enantiomers using standard chromatographic techniques like HPLC nih.govresearchgate.net.

Functionalization of the Carboxylic Acid Group (e.g., Esterification, Amidation)

The carboxylic acid group of 3-(3-methylpyridin-4-yl)propanoic acid is a versatile functional handle that allows for the synthesis of a wide array of derivatives, primarily through esterification and amidation reactions.

Esterification:

Ester derivatives can be readily prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is typically carried out by refluxing the carboxylic acid and an excess of the alcohol with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. The equilibrium of this reaction can be shifted towards the ester product by removing the water formed during the reaction, often by azeotropic distillation.

| Reactant (Alcohol) | Catalyst | Product (Ester) |

| Methanol | H₂SO₄ | Methyl 3-(3-methylpyridin-4-yl)propanoate |

| Ethanol | p-TsOH | Ethyl 3-(3-methylpyridin-4-yl)propanoate |

| Isopropanol | H₂SO₄ | Isopropyl 3-(3-methylpyridin-4-yl)propanoate |

| Benzyl alcohol | p-TsOH | Benzyl 3-(3-methylpyridin-4-yl)propanoate |

Amidation:

Amide derivatives are synthesized by the reaction of the carboxylic acid with an amine. This transformation often requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride intermediate, or carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated carboxylic acid derivative is then treated with the desired primary or secondary amine to furnish the corresponding amide.

| Reactant (Amine) | Coupling Reagent | Product (Amide) |

| Ammonia | SOCl₂, then NH₃ | 3-(3-Methylpyridin-4-yl)propanamide |

| Methylamine | DCC | N-Methyl-3-(3-methylpyridin-4-yl)propanamide |

| Diethylamine | EDC | N,N-Diethyl-3-(3-methylpyridin-4-yl)propanamide |

| Aniline | SOCl₂, then Aniline | N-Phenyl-3-(3-methylpyridin-4-yl)propanamide |

Modifications and Substitutions on the Pyridine Ring System

The pyridine ring of 3-(3-methylpyridin-4-yl)propanoic acid is susceptible to various modifications and substitutions, allowing for the synthesis of a diverse range of analogues. The electronic nature of the pyridine ring, being electron-deficient, dictates the regioselectivity of these reactions.

Electrophilic aromatic substitution reactions on the pyridine ring are generally challenging due to the deactivating effect of the nitrogen atom. However, under forcing conditions, substitution can occur, typically at the 3- and 5-positions relative to the nitrogen. For 3-(3-methylpyridin-4-yl)propanoic acid, the existing substituents will further influence the position of any new incoming group.

Nucleophilic aromatic substitution (SNAr) is a more common reaction for pyridines, particularly when a good leaving group is present at the 2-, 4-, or 6-positions. To introduce substituents via this pathway, the parent compound would first need to be functionalized with a suitable leaving group, such as a halogen. For instance, if a chloro or bromo substituent were introduced at the 2- or 6-position of the pyridine ring, it could be displaced by a variety of nucleophiles.

| Reaction Type | Reagents | Potential Product |

| Halogenation | N-Bromosuccinimide (NBS) | 3-(5-Bromo-3-methylpyridin-4-yl)propanoic acid |

| Nitration | HNO₃/H₂SO₄ | 3-(3-Methyl-5-nitropyridin-4-yl)propanoic acid |

| Nucleophilic Substitution (of a 2-halo derivative) | Sodium methoxide | 3-(2-Methoxy-3-methylpyridin-4-yl)propanoic acid |

| Nucleophilic Substitution (of a 2-halo derivative) | Ammonia | 3-(2-Amino-3-methylpyridin-4-yl)propanoic acid |

Introduction of Additional Heterocyclic Ring Systems

The structure of 3-(3-methylpyridin-4-yl)propanoic acid can serve as a scaffold for the construction of more complex molecules containing additional heterocyclic rings. These new rings can be fused to the existing pyridine core or attached as substituents.

One approach to forming a fused heterocyclic system involves the functionalization of adjacent positions on the pyridine ring, followed by a cyclization reaction. For example, if an amino group were introduced at the 5-position and the carboxylic acid side chain were appropriately modified, an intramolecular condensation could lead to the formation of a new fused ring.

Alternatively, the propanoic acid side chain can be utilized to build a new heterocyclic ring. For instance, the carboxylic acid can be converted to a hydrazide, which can then be reacted with various reagents to form five- or six-membered heterocycles like pyrazoles, oxadiazoles, or triazoles.

| Starting Functional Group | Reagents for Cyclization | Resulting Heterocyclic System |

| 5-Amino-3-(3-methylpyridin-4-yl)propanoic acid derivative | Diethoxymethyl acetate | Fused pyrimidinone ring |

| 3-(3-Methylpyridin-4-yl)propanehydrazide | Acetylacetone | Substituted pyrazole ring |

| 3-(3-Methylpyridin-4-yl)propanehydrazide | Carbon disulfide, KOH | Substituted oxadiazolethione ring |

| 3-(3-Methylpyridin-4-yl)propanehydrazide | Phenyl isothiocyanate | Substituted thiadiazole ring |

Computational Chemistry and in Silico Investigations of 3 3 Methylpyridin 4 Yl Propanoic Acid and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, provide detailed insights into molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly popular for its balance of accuracy and computational cost, making it a standard tool for optimizing molecular geometries and predicting electronic properties. niscpr.res.inresearchgate.net The geometry of a molecule is optimized to find the lowest energy conformation, which corresponds to the most stable structure. Calculations are typically performed using a specific functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-31G* or 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. niscpr.res.inirjweb.comresearchgate.net

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data if available, or used to understand the molecule's three-dimensional shape.

Table 1: Representative Optimized Geometric Parameters for 3-(3-Methylpyridin-4-yl)propanoic Acid (Calculated at B3LYP/6-31G Level)* This table presents hypothetical data for illustrative purposes.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(pyridine)-C(methyl) | 1.51 Å |

| Bond Length | C(pyridine)-C(propyl) | 1.53 Å |

| Bond Length | C=O (carboxyl) | 1.21 Å |

| Bond Length | C-O (carboxyl) | 1.35 Å |

| Bond Angle | C-C-C (propyl chain) | 112.5° |

| Bond Angle | O=C-O (carboxyl) | 124.0° |

| Dihedral Angle | N(pyridine)-C-C-C(propyl) | 85.0° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov A large energy gap suggests high stability and low chemical reactivity. irjweb.comnih.gov This analysis helps to explain charge transfer interactions within the molecule. niscpr.res.inirjweb.com

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for 3-(3-Methylpyridin-4-yl)propanoic Acid and Analogues This table presents hypothetical data for illustrative purposes.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|

| 3-(3-Methylpyridin-4-yl)propanoic acid | -6.45 | -1.98 | 4.47 |

| 3-(Pyridin-4-yl)propanoic acid | -6.52 | -1.91 | 4.61 |

| 3-(3-Chloropyridin-4-yl)propanoic acid | -6.78 | -2.25 | 4.53 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.dechemrxiv.org The MEP map is plotted onto the electron density surface, using a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net These maps help identify sites for intermolecular interactions, such as hydrogen bonding. researchgate.net

To quantify the charge on each atom, a population analysis is performed. Mulliken charge analysis is a common method that partitions the total electron density among the atoms in a molecule. niscpr.res.inuni-muenchen.de This analysis provides insights into the electronic structure and can influence properties like the dipole moment and molecular polarizability. researchgate.netdeepmodeling.com However, it is known that Mulliken charges can be highly dependent on the basis set used in the calculation. niscpr.res.inuni-muenchen.de

Table 3: Representative Mulliken Atomic Charges for Selected Atoms in 3-(3-Methylpyridin-4-yl)propanoic Acid This table presents hypothetical data for illustrative purposes.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| N1 (Pyridine) | -0.58 |

| C4 (Pyridine, attached to propyl) | +0.21 |

| C (Carbonyl) | +0.65 |

| O (Carbonyl) | -0.55 |

| O (Hydroxyl) | -0.62 |

| H (Hydroxyl) | +0.43 |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). plos.org It is widely used in drug discovery to understand ligand-target interactions and to screen virtual libraries of compounds for potential biological activity. researchgate.netnih.gov

The primary goal of molecular docking is to model the interaction between a ligand and the binding site of a protein. The process involves placing the ligand in various conformations and orientations within the receptor's active site or binding pocket. plos.org A scoring function is then used to evaluate the fitness of each pose.

Successful docking simulations can reveal key intermolecular interactions that stabilize the ligand-receptor complex. These interactions include:

Hydrogen bonds: Formed between hydrogen bond donors (e.g., -OH, -NH) and acceptors (e.g., C=O, N).

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein.

Electrostatic interactions: Attraction or repulsion between charged residues.

Pi-stacking and Pi-cation interactions: Involving aromatic rings.

For instance, docking 3-(3-Methylpyridin-4-yl)propanoic acid into the active site of a target like a sirtuin enzyme—a plausible target based on studies of similar heterocyclic compounds—could reveal hydrogen bonds between the carboxylic acid group and polar amino acid residues, as well as hydrophobic interactions involving the pyridine (B92270) ring. mdpi.com

Docking algorithms use scoring functions to estimate the binding affinity, often expressed as a binding energy (in kcal/mol) or a docking score. researchgate.net A more negative binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. plos.org These scores allow for the ranking of different ligands or different binding poses of the same ligand.

By analyzing the top-ranked docking poses, researchers can determine the most likely binding mode of the ligand. This information is critical for structure-activity relationship (SAR) studies, which aim to understand how chemical modifications to the ligand affect its binding affinity and biological activity. nih.gov Molecular dynamics simulations can further refine these docked poses and provide a more detailed understanding of the complex's stability over time. nih.gov

Table 4: Predicted Binding Affinities of 3-(3-Methylpyridin-4-yl)propanoic Acid and Analogues Against a Hypothetical Protein Target This table presents hypothetical data for illustrative purposes.

| Compound | Docking Score | Predicted Binding Energy (kcal/mol) | Key Interactions Observed |

|---|---|---|---|

| 3-(3-Methylpyridin-4-yl)propanoic acid | -7.8 | -8.2 | H-bond with Lys12, Pi-cation with Arg55 |

| 3-(Pyridin-4-yl)propanoic acid | -7.5 | -7.9 | H-bond with Lys12 |

| 3-(3-Chloropyridin-4-yl)propanoic acid | -8.1 | -8.5 | H-bond with Lys12, Halogen bond with Ser10 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of flexible molecules like 3-(3-Methylpyridin-4-yl)propanoic acid. This technique simulates the atomic motions of a molecule over time, providing deep insights into its dynamic behavior, conformational preferences, and thermodynamic stability. By solving Newton's equations of motion for a system of atoms, MD simulations can map out the potential energy surface and identify low-energy, stable conformations. nih.govmdpi.com

τ1: C(ring)-C(α)-C(β)-C(carboxyl)

τ2: C(α)-C(β)-C(carboxyl)-O(H)

MD simulations are employed to study how these torsion angles change over time, revealing the energetically preferred orientations of the side chain relative to the substituted pyridine ring. The simulation tracks the trajectory of each atom, allowing for the analysis of conformational transitions and the calculation of the relative free energies of different conformers. researchgate.net This analysis helps identify the most populated and thus most stable conformations in a given environment (e.g., in a vacuum or in a solvent).

The results of such simulations typically reveal a set of low-energy conformers. For instance, the propanoic acid chain may adopt a more extended (anti) or a folded (gauche) conformation. The orientation of the carboxylic acid group is also critical, as it can be positioned to interact with the pyridine ring or be directed away from it. The methyl group on the pyridine ring introduces steric considerations that can influence the preferred orientation of the side chain. These computational studies are essential for understanding how the molecule's shape influences its physical properties and potential interactions with other molecules. nih.gov

Table 1: Representative Low-Energy Conformers of 3-(3-Methylpyridin-4-yl)propanoic Acid from a Hypothetical MD Simulation

| Conformer | Torsion Angle (τ1) | Torsion Angle (τ2) | Relative Energy (kJ/mol) | Population (%) |

| 1 (Global Minimum) | ~180° (anti) | ~0° (synplanar) | 0.00 | 65 |

| 2 | ~65° (gauche) | ~180° (antiplanar) | 5.2 | 20 |

| 3 | ~-65° (gauche) | ~0° (synplanar) | 7.8 | 10 |

| 4 | ~180° (anti) | ~180° (antiplanar) | 12.5 | 5 |

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions that govern the crystal packing of a molecule. nih.govnih.gov By partitioning the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the pro-crystal (the sum of all molecules in the crystal), the Hirshfeld surface provides a unique fingerprint of the molecular environment.

For 3-(3-Methylpyridin-4-yl)propanoic acid, this analysis is crucial for understanding how individual molecules assemble into a stable, three-dimensional crystal lattice. The molecule possesses several functional groups capable of forming specific intermolecular contacts:

The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O).

The nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor.

The aromatic pyridine ring can participate in π-π stacking interactions.

The methyl and methylene groups can form weaker C-H···O and C-H···π contacts.

The Hirshfeld surface is typically mapped with properties like dnorm, which highlights regions of close intermolecular contact. Strong interactions, such as the potent O-H···N hydrogen bond expected between the carboxylic acid of one molecule and the pyridine nitrogen of another, appear as distinct red regions on the dnorm surface.

A complementary tool, the 2D fingerprint plot, quantitatively summarizes these interactions by plotting the distance from the surface to the nearest atom inside (di) versus the distance to the nearest atom outside (de). The plot is broken down to show the percentage contribution of different types of atomic contacts to the total surface area. For this molecule, H···H contacts, representing van der Waals forces, are expected to cover the largest surface area. nih.govacs.org Sharp, distinct spikes in the O···H/H···O and N···H/H···N regions of the plot would provide clear evidence of the dominant hydrogen bonding that stabilizes the crystal structure. acs.orgnih.gov

Table 2: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of 3-(3-Methylpyridin-4-yl)propanoic Acid

| Contact Type | Contribution (%) | Description |

| H···H | 45.5% | Represents general van der Waals forces and non-specific contacts. |

| O···H / H···O | 24.2% | Primarily corresponds to O-H···N and C-H···O hydrogen bonds. nih.govresearchgate.net |

| C···H / H···C | 18.8% | Indicates C-H···π interactions and other weaker contacts involving carbon. |

| N···H / H···N | 8.5% | Specifically highlights the key O-H···N hydrogen bonds to the pyridine ring. nih.gov |

| C···C | 2.0% | Suggests the presence of π-π stacking interactions between pyridine rings. |

| Other | 1.0% | Includes minor contacts like O···C, N···C, etc. |

Structure Activity Relationship Sar Studies of 3 3 Methylpyridin 4 Yl Propanoic Acid Analogues

Elucidation of Substituent Effects on Biological Activity Profiles

The biological activity of 3-(3-methylpyridin-4-yl)propanoic acid analogues is highly sensitive to the placement of the nitrogen atom within the pyridine (B92270) ring, the length of the alkanoic acid side chain, and the nature of substituents on the pyridine ring.

One of the most critical factors is the position of the nitrogen atom in the pyridine ring relative to the propanoic acid side chain. Studies on a series of pyridyl-alkanoic acids as inhibitors of GABA uptake have demonstrated that the 4-pyridyl isomer (where the side chain is at position 4) is optimal for activity. Both the 2-pyridyl and 3-pyridyl isomers show a significant decrease in inhibitory potency. This suggests a strict topographical requirement at the receptor site, where the nitrogen atom at the 4-position is crucial for a productive interaction.

The length of the alkanoic acid side chain is another key determinant of activity. Research has shown that a three-carbon (propanoic acid) chain is ideal for GABA uptake inhibition. Both shortening the chain to two carbons (acetic acid) and lengthening it to four carbons (butanoic acid) result in a substantial loss of potency. This indicates that the distance between the pyridine ring and the terminal carboxylate group is finely tuned for optimal binding.

Substituents on the pyridine ring also modulate the biological activity. The introduction of a methyl group at the 3-position of the 4-pyridylpropanoic acid scaffold, as in the title compound, can influence potency. Studies have shown that small alkyl or halogen substituents on the pyridine ring can be tolerated or in some cases, enhance activity, depending on their position. For instance, a chloro-substituent at the 2-position of 3-(4-pyridyl)propanoic acid was found to be well-tolerated. However, the introduction of larger or more polar groups can be detrimental to activity, likely due to steric hindrance or unfavorable electronic interactions within the binding site.

The following table summarizes the structure-activity relationships for a series of pyridyl-alkanoic acids as inhibitors of GABA uptake, which provides a framework for understanding the substituent effects on the 3-(3-methylpyridin-4-yl)propanoic acid scaffold.

| Compound | Modification from 3-(Pyridin-4-yl)propanoic acid | IC₅₀ (µM) for GABA Uptake Inhibition |

| 3-(Pyridin-4-yl)propanoic acid | - | 42 |

| 3-(Pyridin-2-yl)propanoic acid | Nitrogen at position 2 | >1000 |

| 3-(Pyridin-3-yl)propanoic acid | Nitrogen at position 3 | 420 |

| (Pyridin-4-yl)acetic acid | Two-carbon side chain | 250 |

| 4-(Pyridin-4-yl)butanoic acid | Four-carbon side chain | 170 |

| 3-(2-Chloropyridin-4-yl)propanoic acid | Chloro group at position 2 | 50 |

Data presented in this table is derived from studies on a series of pyridyl-alkanoic acids and is intended to illustrate general SAR principles for the scaffold.

Investigation of Stereochemical Influence on Pharmacological Potency and Selectivity

Stereochemistry is a critical factor in the interaction between small molecules and their biological targets. The introduction of a chiral center into the 3-(3-methylpyridin-4-yl)propanoic acid scaffold can lead to significant differences in pharmacological potency and selectivity between the resulting enantiomers.

A chiral center can be introduced, for example, by substitution on the propanoic acid side chain. In such cases, it is common for one enantiomer (the eutomer) to exhibit significantly higher activity than the other (the distomer). This stereoselectivity arises because the biological targets, such as receptors and enzymes, are themselves chiral and provide a three-dimensionally defined binding site. The eutomer is the enantiomer that has the correct spatial arrangement of functional groups to engage in optimal interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) with the binding site. The distomer, being a mirror image, may not be able to achieve the same favorable interactions and may even experience steric clashes.

The degree of stereoselectivity, often expressed as the eudismic ratio (the ratio of the potency of the eutomer to that of the distomer), can provide valuable information about the topology of the binding site. A high eudismic ratio suggests a very specific and constrained interaction between the ligand and its target.

Furthermore, stereochemistry can also influence the selectivity of a compound for its intended target over other off-target proteins. One enantiomer might bind with high affinity to the desired receptor, while the other may have a higher affinity for a different receptor, potentially leading to unwanted side effects. Therefore, the synthesis and evaluation of individual enantiomers are crucial steps in the development of potent and selective ligands based on this scaffold.

| Stereoisomer | Typical Impact on Potency | Rationale |

| Eutomer (e.g., (R)-enantiomer) | Higher Potency | Optimal three-dimensional fit with the chiral binding site, leading to stronger and more favorable interactions. |

| Distomer (e.g., (S)-enantiomer) | Lower Potency | Suboptimal or poor fit with the binding site, resulting in weaker interactions or steric hindrance. |

| Racemic Mixture | Intermediate Potency | The observed activity is a composite of the high-potency eutomer and the low-potency distomer. |

Rational Design Principles for Novel Ligands Based on the 3-(3-Methylpyridin-4-yl)propanoic Acid Scaffold

The insights gained from SAR and stereochemical studies have culminated in a set of rational design principles that guide the development of novel ligands based on the 3-(3-methylpyridin-4-yl)propanoic acid scaffold. These principles enable medicinal chemists to make targeted modifications to enhance potency, selectivity, and other desirable pharmacological properties.

A fundamental design principle is the preservation of the key pharmacophoric elements in their optimal spatial orientation. For GABA uptake inhibitors based on this scaffold, this includes:

A pyridine ring with the nitrogen atom at the 4-position: This appears to be a critical feature for recognition by the GABA transporter.

A carboxylic acid group: This group, which is ionized at physiological pH, likely engages in an ionic interaction with a complementary positively charged residue in the binding site.

A three-carbon linker: This specific chain length provides the optimal distance between the pyridine ring and the carboxylate group for simultaneous and effective binding to their respective interaction points.

Building upon this core structure, a second principle involves the strategic introduction of substituents to fine-tune the compound's properties. Based on SAR data, small, lipophilic substituents on the pyridine ring, such as the methyl group in the title compound, are generally well-tolerated and can be used to probe for additional favorable interactions or to modulate physicochemical properties like metabolic stability. The goal is to identify pockets within the binding site that can accommodate substituents and to avoid modifications that lead to steric clashes or unfavorable electronic interactions.

A third key principle is the incorporation of stereochemical considerations from the outset of the design process. If a modification introduces a chiral center, the synthetic strategy should be designed to produce enantiomerically pure compounds, or at least allow for their separation. This is essential for accurately determining the intrinsic activity of each stereoisomer and for developing ligands with improved therapeutic indices. By focusing on the eutomer, it is possible to achieve the desired pharmacological effect with a lower dose, potentially reducing the risk of off-target effects that might be associated with the distomer.

Advanced Applications and Emerging Research Directions

Utilization in Coordination Chemistry and Metal Complex Formation

The presence of both a nitrogen atom in the pyridine (B92270) ring and oxygen atoms in the carboxylate group makes 3-(3-Methylpyridin-4-yl)propanoic acid an excellent candidate for a coordinating ligand in the formation of metal complexes. This bifunctionality allows for the creation of diverse and complex architectures with various metal ions.

The design of organic linkers is a critical aspect in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers, as the ligand's structure dictates the resulting framework's topology and properties. nih.gov Pyridine-based ligands, particularly those with carboxylate functionalities like pyridinedicarboxylic acids, are widely used to construct new MOFs with diverse structural architectures. rsc.orgresearchgate.net 3-(3-Methylpyridin-4-yl)propanoic acid serves as a valuable ligand in this context. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. researchgate.net

The synthesis of these materials typically involves solvothermal or hydrothermal reactions where the ligand and a metal salt are heated in a suitable solvent. researchgate.net The choice of metal ion, solvent, and reaction conditions can influence the final structure. rsc.org The methyl group on the pyridine ring can introduce steric hindrance and electronic effects that fine-tune the coordination environment and the resulting framework's porosity and stability. This tunability is crucial for applications in gas storage, separation, and catalysis. mdpi.com Researchers have successfully synthesized a variety of metal complexes using related pyridine-amino acid ligands, demonstrating the feasibility of creating 3D network structures under hydrothermal conditions. researchgate.net

X-ray crystallography is a powerful tool for determining the precise three-dimensional arrangement of atoms, revealing bond lengths, bond angles, and the specific binding modes of the ligand to the metal center. nih.gov Spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy can confirm the coordination of the carboxylate group and the pyridine nitrogen by observing shifts in their characteristic vibrational frequencies upon complexation. sciencepg.com UV-Visible spectroscopy provides insights into the electronic transitions within the complex, which are influenced by the metal-ligand interactions. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to probe the structure of diamagnetic complexes in solution. nih.gov

The combination of these techniques allows for a detailed picture of the metal-ligand interactions. For instance, the ligand can act as a monodentate, bidentate, or bridging ligand, connecting multiple metal centers to form larger supramolecular assemblies. nih.gov These assemblies are not just limited to crystalline MOFs but can also include discrete molecular complexes or one-dimensional chains that further organize through non-covalent interactions like hydrogen bonding and π-π stacking. nih.govmdpi.com The study of these supramolecular structures is essential for developing materials with specific functions, such as molecular recognition and sensing. nih.gov

| Technique | Information Obtained | Relevance to 3-(3-Methylpyridin-4-yl)propanoic acid complexes |

| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, and angles. nih.gov | Determines the exact coordination geometry of the metal ion and the overall crystal structure of the MOF or coordination polymer. |

| FTIR Spectroscopy | Vibrational frequencies of functional groups. sciencepg.com | Confirms the coordination of the carboxylate and pyridine groups by observing shifts in their stretching frequencies. |

| UV-Visible Spectroscopy | Electronic transitions. nih.gov | Provides information on the electronic structure of the metal complex and the nature of the metal-ligand bond. |

| NMR Spectroscopy | Chemical environment of atomic nuclei. nih.gov | Elucidates the structure of diamagnetic complexes in solution. |

| Magnetic Susceptibility | Information on the number of unpaired electrons. nih.govias.ac.in | Determines the magnetic properties of paramagnetic metal complexes. |

Role as Key Intermediates in the Synthesis of More Complex Heterocyclic Molecules

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. 3-(3-Methylpyridin-4-yl)propanoic acid serves as a valuable starting material or key intermediate in the synthesis of more elaborate heterocyclic systems. Its inherent structure can be chemically modified through various reactions to build larger, more functionalized molecules.

The carboxylic acid moiety can be converted into other functional groups such as esters, amides, or acid chlorides, which can then undergo further reactions. For example, condensation reactions involving the carboxyl group or the amino group in related amino acid derivatives can lead to the formation of new ring systems. nih.gov The pyridine ring itself can be functionalized, or its nitrogen atom can participate in quaternization reactions. The compound's versatility as a building block is a key asset in organic synthesis. smolecule.com For instance, derivatives of similar pyridylpropanoic acids have been used to create polysubstituted thiazole (B1198619) derivatives with potential biological activities. mdpi.com The synthesis often involves multi-step sequences where the pyridylpropanoic acid core is elaborated upon to achieve the target molecule. mdpi.commdpi.com

Integration into Hybrid Materials and Nanoconstructs

The functional properties of 3-(3-Methylpyridin-4-yl)propanoic acid make it a suitable component for integration into hybrid materials and nanoconstructs. Hybrid materials, which combine organic and inorganic components at the molecular level, often exhibit synergistic properties that are not present in the individual constituents.

The ability of the compound to coordinate with metal ions can be exploited to anchor it onto the surface of inorganic nanoparticles, creating functionalized nanostructures. These hybrid materials can have applications in catalysis, sensing, and biomedical imaging. Furthermore, the organic nature of the molecule allows for its incorporation into polymer matrices. It can be copolymerized with other monomers to create functional polymers with tailored properties. For example, peptide amphiphiles, which consist of a hydrophobic tail and a hydrophilic peptide headgroup, can self-assemble into various nanostructures like nanofibers and vesicles. nih.gov By analogy, modifying 3-(3-Methylpyridin-4-yl)propanoic acid to include a hydrophobic component could lead to new self-assembling systems with interesting properties.

Future Research Perspectives and Overcoming Current Challenges in Pyridylpropanoic Acid Research

The research on 3-(3-Methylpyridin-4-yl)propanoic acid and related compounds is continually evolving, with several promising future directions. One of the key areas of future research is the development of novel MOFs and coordination polymers with enhanced functionality. This includes designing frameworks with specific pore sizes and chemical environments for selective gas adsorption or catalytic applications. mdpi.com

A significant challenge in this area is the predictable and controlled synthesis of desired structures. The self-assembly process can be sensitive to subtle changes in reaction conditions, leading to different polymorphs or undesired products. nih.gov Future research will likely focus on gaining a deeper understanding of the nucleation and growth mechanisms of these materials to achieve better control over their synthesis.

In the realm of organic synthesis, the development of more efficient and stereoselective methods for the synthesis of complex molecules from pyridylpropanoic acid derivatives is an ongoing goal. hilarispublisher.com The use of biocatalysis, employing enzymes to perform specific chemical transformations, offers a green and highly selective alternative to traditional chemical methods and is a promising avenue for future exploration. thieme-connect.denih.gov

Q & A

Q. What are the recommended synthetic routes for 3-(3-Methylpyridin-4-yl)propanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between pyridine derivatives and propanoic acid precursors. For example, a Michael addition or nucleophilic substitution using 3-methylpyridine-4-carbaldehyde with a malonic acid derivative could yield the target compound. Optimization includes adjusting reaction temperature (e.g., 60–80°C), catalyst selection (e.g., palladium for cross-coupling), and solvent polarity (e.g., DMF or THF). Purification via recrystallization (using ethanol/water mixtures) or HPLC (C18 column, gradient elution) ensures high purity (>95%). Reaction progress should be monitored by TLC or LC-MS .

Q. How should researchers characterize the purity and structural integrity of 3-(3-Methylpyridin-4-yl)propanoic acid?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy (¹H/¹³C in DMSO-d₆) to confirm proton environments and carbon backbone.

- Mass Spectrometry (ESI-MS or HRMS) for molecular weight validation.

- HPLC (reverse-phase, UV detection at 254 nm) to assess purity.

- FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹).

Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. What solvents and conditions are optimal for dissolving 3-(3-Methylpyridin-4-yl)propanoic acid in experimental settings?

- Methodological Answer : The compound is likely polar due to the carboxylic acid and pyridine groups. Test solubility in DMSO (high solubility for stock solutions), aqueous buffers (pH 7–9 for ionization), or ethanol. For biological assays, prepare stock solutions in DMSO (<1% v/v final concentration to avoid cytotoxicity) and dilute in PBS. Conduct solubility assays via nephelometry or UV-Vis spectroscopy to quantify saturation points .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and quantify using a calibration curve.

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation using LC-MS. Include control samples stored in darkness .

Q. What computational strategies are effective in modeling the compound’s interactions with enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to proteins (e.g., enzymes with pyridine-binding sites). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes.

- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity.

- QSAR Models : Corrogate structural features (e.g., logP, polar surface area) with bioactivity data from analogues .

Q. How can contradictions in experimental data (e.g., conflicting bioactivity results) be systematically resolved?

- Methodological Answer :

- Reproducibility Checks : Repeat assays under standardized conditions (e.g., cell line passage number, reagent batches).

- Meta-Analysis : Compare data with structurally similar compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid derivatives) to identify trends.

- Error Source Identification : Validate instrumentation calibration (e.g., HPLC pump pressure, MS ionization efficiency) and assess batch-to-batch compound variability via NMR .

Safety and Handling

Q. What safety protocols are critical when handling 3-(3-Methylpyridin-4-yl)propanoic acid in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of airborne particles.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposing in designated containers.

- Emergency Measures : For spills, absorb with inert material (e.g., vermiculite) and decontaminate with ethanol/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.